3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Overview
Description
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine is a bicyclic amine compound characterized by a unique structure that includes a benzyl group attached to a bicyclo[3.1.1]heptane ring system. This compound is of significant interest in medicinal chemistry due to its potential as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves a multi-step process starting from readily available precursors. One common method involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving a suitable precursor such as cyclobutanone and an amine derivative.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the bicyclic amine under basic conditions.
For example, a mixture of cyclobutanone, N,N-bis(methoxymethyl)benzylamine, and chlorotrimethylsilane in acetonitrile can be stirred at 40°C to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding affinity and selectivity, which can modulate biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A closely related compound with a ketone group instead of an amine.
3-Benzyl-3-azabicyclo[3.1.1]heptane: Lacks the amine functionality but shares the bicyclic structure.
3-Benzylpiperidine: A simpler analog with a piperidine ring instead of the bicyclic system.
Uniqueness
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine is unique due to its bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBJODSAGVQRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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